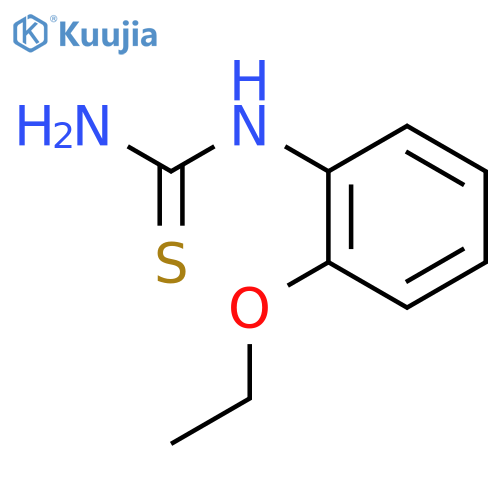Cas no 1516-38-7 (1-(2-Ethoxyphenyl)-2-thiourea)

1-(2-Ethoxyphenyl)-2-thiourea structure
商品名:1-(2-Ethoxyphenyl)-2-thiourea
1-(2-Ethoxyphenyl)-2-thiourea 化学的及び物理的性質
名前と識別子
-
- Thiourea,N-(2-ethoxyphenyl)-
- 1-(2-ETHOXYPHENYL)-2-THIOUREA
- (2-ethoxyphenyl)thiourea
- o-ethoxyphenylthiourea
- 2-ethoxyphenylthiourea
- 1-(2-ethoxyphenyl)thiourea
- 1-(o-ethoxyphenyl)-2-thiourea
- 1-(o-ethoxyphenyl)-2-thio-ure
- A809203
- FT-0682088
- MFCD00060433
- 1516-38-7
- VUWYZMBGSSVKLN-UHFFFAOYSA-N
- 6-Ethoxy-phenylthiourea
- Thiourea, N-(2-ethoxyphenyl)-
- SCHEMBL3602286
- NSC31197
- BAA51638
- Thiourea, (2-ethoxyphenyl)- (9CI)
- NSC-31197
- CS-0334022
- 4-CUMYLPHENYLMETHACRYLATE
- AKOS002213800
- BRN 2805777
- J-008830
- DTXSID80164811
- 3-13-00-00817 (Beilstein Handbook Reference)
- Thiourea, (2-ethoxyphenyl)-
- Urea, 1-(o-ethoxyphenyl)-2-thio-
- NSC 31197
- STK400072
- 1-(2-Ethoxyphenyl)-2-thiourea
-
- MDL: MFCD00060433
- インチ: InChI=1S/C9H12N2OS/c1-2-12-8-6-4-3-5-7(8)11-9(10)13/h3-6H,2H2,1H3,(H3,10,11,13)
- InChIKey: VUWYZMBGSSVKLN-UHFFFAOYSA-N
- ほほえんだ: CCOC1=CC=CC=C1NC(N)=S
計算された属性
- せいみつぶんしりょう: 196.06700
- どういたいしつりょう: 196.067
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 79.4A^2
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.241
- ゆうかいてん: 126-128°C
- ふってん: 320.9°Cat760mmHg
- フラッシュポイント: 147.9°C
- 屈折率: 1.654
- PSA: 79.37000
- LogP: 2.51410
1-(2-Ethoxyphenyl)-2-thiourea セキュリティ情報
- 危険物輸送番号:UN 2811
- 危険カテゴリコード: 25
- セキュリティの説明: S22; S36/37/39
- リスク用語:R25
- 危険レベル:IRRITANT
1-(2-Ethoxyphenyl)-2-thiourea 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
1-(2-Ethoxyphenyl)-2-thiourea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB150719-5 g |
1-(2-Ethoxyphenyl)-2-thiourea; 97% |
1516-38-7 | 5 g |
€162.10 | 2023-07-20 | ||
| Fluorochem | 018676-25g |
1-(2-Ethoxyphenyl)-2-thiourea |
1516-38-7 | 25g |
£276.00 | 2022-03-01 | ||
| abcr | AB150719-25g |
1-(2-Ethoxyphenyl)-2-thiourea, 97%; . |
1516-38-7 | 97% | 25g |
€471.50 | 2025-02-15 | |
| Fluorochem | 018676-5g |
1-(2-Ethoxyphenyl)-2-thiourea |
1516-38-7 | 5g |
£71.00 | 2022-03-01 | ||
| TRC | E937713-100mg |
1-(2-Ethoxyphenyl)-2-thiourea |
1516-38-7 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E937713-500mg |
1-(2-Ethoxyphenyl)-2-thiourea |
1516-38-7 | 500mg |
$ 80.00 | 2022-06-05 | ||
| A2B Chem LLC | AA76827-250mg |
1-(2-Ethoxyphenyl)thiourea |
1516-38-7 | 250mg |
$20.00 | 2024-04-20 | ||
| 1PlusChem | 1P001NWB-1g |
Thiourea, N-(2-ethoxyphenyl)- |
1516-38-7 | 1g |
$70.00 | 2025-02-19 | ||
| A2B Chem LLC | AA76827-1g |
1-(2-Ethoxyphenyl)thiourea |
1516-38-7 | 1g |
$40.00 | 2024-04-20 | ||
| 1PlusChem | 1P001NWB-250mg |
Thiourea, N-(2-ethoxyphenyl)- |
1516-38-7 | 250mg |
$48.00 | 2025-02-19 |
1-(2-Ethoxyphenyl)-2-thiourea 関連文献
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
1516-38-7 (1-(2-Ethoxyphenyl)-2-thiourea) 関連製品
- 35696-77-6(1-(2,4-dimethoxyphenyl)-2-thiourea)
- 67617-98-5(1-(2,5-dimethoxyphenyl)-2-thiourea)
- 1516-37-6((2-Methoxyphenyl)thiourea)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1516-38-7)1-(2-Ethoxyphenyl)-2-thiourea

清らかである:99%/99%
はかる:5g/25g
価格 ($):196.0/761.0